![molecular formula C19H14N2OS2 B2926951 2-(Allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether CAS No. 478030-07-8](/img/structure/B2926951.png)
2-(Allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl phenyl ether” is a derivative of benzothieno[3,2-d]pyrimidin-4-one . It is part of a class of compounds that have shown interesting anti-inflammatory properties . These compounds have been studied for their potential as fluorescent probes to determine tumors or their progression .
Synthesis Analysis
The synthesis of these compounds involves an efficient approach where the key isothiocyanate is prepared using di-2-pyridyl thionocarbonate (DPT) in substitution of thiophosgene, a highly toxic agent . The cyclization reaction of benzo-thiosemicarbazide derivatives is performed through Wamhoff methods . This method is economically and environmentally advantageous due to the simplicity of the procedures, reduction of isolation and purification steps, time, costs, and waste production .Molecular Structure Analysis
The molecular structure of these compounds is related to their anti-inflammatory properties . The structure-activity relationship of these compounds has been explored, and it has been found that some derivatives exhibit interesting properties related to interactions with active sites of COX-2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the preparation of a key isothiocyanate using di-2-pyridyl thionocarbonate (DPT) and the cyclization reaction of benzo-thiosemicarbazide derivatives .Scientific Research Applications
Organic Synthesis Methodologies
Research has delved into the synthesis of complex organic compounds, highlighting the utility of allyl phenyl ethers and their derivatives in organic chemistry. For instance, the Williamson ether synthesis and Claisen rearrangement have been employed to introduce important reactions of ethers in the undergraduate laboratory, showcasing the synthesis of allyl phenyl ether and its transformation to 2-allylphenol. These methodologies underscore the importance of ether chemistry in organic synthesis, purification, and structure determination via NMR spectrum analysis (Sanford, McPherson, & Lis, 2009).
Antimicrobial Activity Exploration
The search for novel antimicrobial agents has led to the exploration of pyrimidine derivatives for their potential applications. For example, novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds, characterized by various spectral studies, represent a promising avenue for developing new antimicrobial agents (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).
Synthesis of Complex Heterocyclic Structures
The synthesis of heterocyclic compounds using 2-allylsulfanylpyrido[3,4-d]pyrimidin-4(3H)-one as a precursor has been explored. Reactions with arylsulfanyl chlorides in chloroform have yielded products that further react to form linearly or angularly fused arylsulfanylthiazinopyridopyrimidines. This research highlights the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures, offering potential applications in pharmaceuticals and materials science (Dyachenko, Vas’kevich, Vas’kevich, & Vovk, 2014).
Mechanism of Action
Target of Action
The primary targets of 2-(Allylsulfanyl)1benzothieno[3,2-d]pyrimidin-4-yl phenyl ether are cyclooxygenase-2 (COX-2) , inducible NO synthase (iNOS) , and intercellular adhesion molecule-1 (ICAM-1) . These proteins play crucial roles in inflammation and immune response.
Mode of Action
This compound interacts with its targets by inhibiting their expression . By suppressing the production of COX-2, iNOS, and ICAM-1, it reduces the inflammatory response in the body .
Biochemical Pathways
The inhibition of COX-2, iNOS, and ICAM-1 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation .
Result of Action
The compound’s action results in the suppression of prostaglandin E2 (PGE2) and interleukin-8 (IL-8) . These are key mediators of inflammation, and their suppression leads to a reduction in inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other inflammatory agents such as interferon-gamma (IFN-γ) and histamine can affect the compound’s efficacy . Additionally, the stability of the compound could be affected by factors such as temperature, pH, and the presence of other chemicals1
Future Directions
Properties
IUPAC Name |
4-phenoxy-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-2-12-23-19-20-16-14-10-6-7-11-15(14)24-17(16)18(21-19)22-13-8-4-3-5-9-13/h2-11H,1,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZWFNIMQHWJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
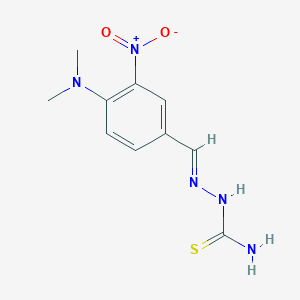
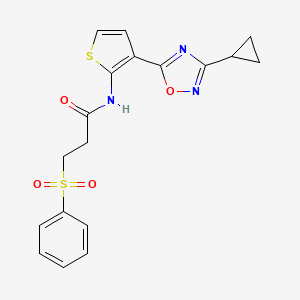
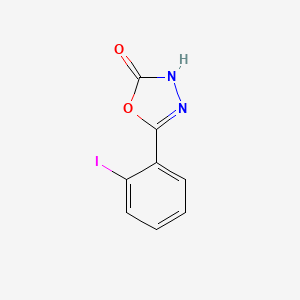
![3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2926874.png)
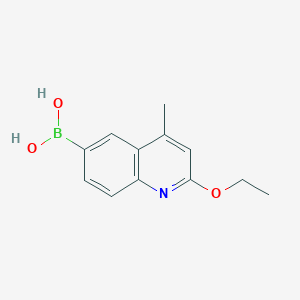


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one](/img/structure/B2926878.png)
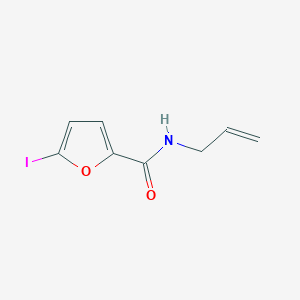


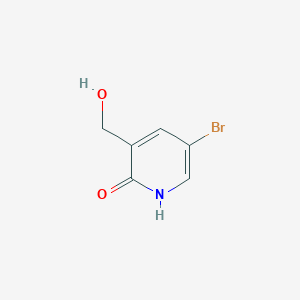
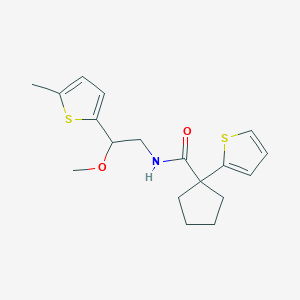
![N-(4-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926890.png)
